molecular formula C13H10ClN3O2 B5526043 N'-(3-chlorobenzoyl)nicotinohydrazide

N'-(3-chlorobenzoyl)nicotinohydrazide

Cat. No. B5526043
M. Wt: 275.69 g/mol
InChI Key: UXCITMGUXWZDQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

N'-(3-chlorobenzoyl)nicotinohydrazide and related compounds are synthesized through condensation reactions involving nicotinic acid hydrazides and various aldehydes or ketones. The synthesis process often employs specific reagents like N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU) as a coupling agent to achieve high yields and purity (Khattab, 2005).

Molecular Structure Analysis

The molecular structure of nicotinohydrazides, including derivatives similar to N'-(3-chlorobenzoyl)nicotinohydrazide, has been characterized through various spectroscopic methods and single crystal X-ray determination. These molecules typically exhibit an E configuration around the azomethine groups and are structurally confirmed by comparing predicted geometries and spectroscopic data with experimental outcomes (Karrouchi et al., 2021).

Chemical Reactions and Properties

Nicotinohydrazides, including N'-(3-chlorobenzoyl)nicotinohydrazide, engage in various chemical reactions, forming complexes with metals like cobalt(II), nickel(II), copper(II), and zinc(II). These reactions are crucial for exploring the compound's biological activities. The complexes formed are characterized by elemental analysis, magnetic susceptibility, and spectroscopic methods, revealing insights into their chemical properties (Singh et al., 2003).

Physical Properties Analysis

The physical properties, including crystal structure and solvation energies, of nicotinohydrazide derivatives, are determined using techniques like X-ray crystallography and computational methods. These studies reveal the compound's conformation, stability, and intermolecular interactions, contributing to its chemical behavior and potential applications (Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties of N'-(3-chlorobenzoyl)nicotinohydrazide derivatives are further elucidated through their antimicrobial activities. These compounds exhibit significant inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents. The structure-activity relationship studies provide insights into the molecular features essential for their biological activities (Rehman et al., 2016).

Scientific Research Applications

Synthesis and Biological Activity

N'-(3-chlorobenzoyl)nicotinohydrazide derivatives have been synthesized for exploring their biological activities. For instance, the coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids has been reported, leading to compounds tested for antimicrobial activity. Such derivatives have shown promising results against various strains of bacteria, highlighting their potential as antimicrobial agents (Khattab, 2005).

Anticonvulsant Pharmacophore

A novel series of aryl acid hydrazones, including derivatives of Nicotinic acid hydrazide, have exhibited significant anticonvulsant activity. This suggests that these compounds could represent a new pharmacophore for the design of anticonvulsant drugs, highlighting the versatility of N'-(3-chlorobenzoyl)nicotinohydrazide derivatives in drug development (Sinha et al., 2011).

Chemical Sensing and Bioimaging

N'-(3-chlorobenzoyl)nicotinohydrazide derivatives have also been explored for their potential in chemical sensing and bioimaging applications. A novel derivative was synthesized and found to be a highly selective 'turn-on' chemosensor for the detection of Zn(II) ions. This compound exhibited significant fluorescence enhancement upon binding with Zn(II), demonstrating its utility in bioimaging applications, especially for monitoring Zn(II) ions in live cells (Patil et al., 2018).

Antimicrobial Activity

The antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles have been investigated, showing that some derivatives are effective against a range of bacteria. This further supports the potential use of N'-(3-chlorobenzoyl)nicotinohydrazide derivatives in developing new antibacterial agents (Morjan et al., 2014).

Future Directions

The modification of compounds into complexes with metals is a widely used method for drug development . Given the demonstrated antituberculosis activity of N’-(3-chlorobenzoyl)nicotinohydrazide, future research could explore the potential of this compound in the treatment of tuberculosis and possibly other diseases .

properties

IUPAC Name

N'-(3-chlorobenzoyl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-5-1-3-9(7-11)12(18)16-17-13(19)10-4-2-6-15-8-10/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCITMGUXWZDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chlorobenzoyl)pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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